Spirosolanes and derivatives
Spirosolanes are a class of cyclic hydrocarbons characterized by a unique spiro-fused ring system, which confers them with distinctive chemical properties. These compounds exhibit significant potential in various applications due to their structural complexity and stereochemical diversity. Spirosolanes have been reported for use as precursors in organic synthesis, owing to the ease with which they can be transformed into valuable intermediates through functionalization reactions such as alkylation, acylation, and reduction. Additionally, certain spirosolane derivatives possess pharmacological activities, particularly in the fields of neuroprotection and anti-inflammatory treatments. Their unique architecture also lends them potential utility in material science, where they may serve as building blocks for developing advanced polymers with tailored mechanical properties.
These compounds are typically synthesized via ring-closing metathesis or other cyclization reactions from readily available starting materials like alkenes or alkynes. The resulting spirosolanes can then be further functionalized to generate a wide range of derivatives, each potentially offering unique chemical and biological functionalities depending on the specific substituents introduced during synthesis.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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Spirosol-5-en-3-ol, (3b,22b,25S)- | 546-40-7 | C27H43NO2 |
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Soladunalidine | 66934-59-6 | C27H46N2O |
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N-Nitrosotomatidine | 4847-05-6 | C27H44N2O3 |
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Solasodien | 3669-17-8 | C27H41NO |
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(22S,25S)-5alpha-Spirosolan-3-on | 16991-47-2 | C27H43NO2 |
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15alpha-Hydroxytomatidenol | 7755-31-9 | C27H43NO3 |
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15β-Hydroxysoladulcidine | 16137-76-1 | C27H45NO3 |
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(25S)-22betaN-spirosol-1,4-dien-3-one | 33526-21-5 | C27H39NO2 |
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(22R,25R)-Spirosola-3,5-dien | 316382-05-5 | C27H41NO |
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12beta-acetoxyl-(25S)-22betaN-spirosol-4-en-3-one | 1366499-92-4 | C29H43NO4 |
Related Literature
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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